molecular formula C18H28N2 B1424405 N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline CAS No. 1178166-75-0

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

Cat. No. B1424405
M. Wt: 272.4 g/mol
InChI Key: KVPODSQWCGAUSL-UHFFFAOYSA-N
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Description

The compound’s description would typically include its systematic name, other names it might be known by, and its classification (for example, whether it’s an organic compound, a type of polymer, etc.).



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • NLO Applications : A study explored the synthesis of binary adducts with phenolic coformers for nonlinear optical (NLO) applications. These materials were characterized by melting points, absorption spectra, and single crystal X-ray diffraction, revealing their stability and transparency across a wide spectrum range (Draguta et al., 2015).

  • Chemical Shift Analysis : Another research focused on synthesizing 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines. The study applied linear free-energy relationships to their 13C NMR chemical shifts, providing insights into the field and resonance effects of substituents (Rančić et al., 2014).

  • Molecular Structure Analysis : Research on 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline and its analogues examined their basic heterocyclic imino structures, with a focus on the dihedral angles and hydrogen bonding, contributing to the understanding of molecular interactions in such compounds (Su et al., 2013).

  • Electroluminescence Application : A study on tetradentate bis-cyclometalated platinum complexes, involving compounds like N,N-Di(6-phenylpyridin-2-yl)aniline, showcased their potential in electroluminescence applications. These complexes displayed high luminescence and were incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance (Vezzu et al., 2010).

  • Greener Synthesis of Alicyclic Ring-Fused Benzimidazoles : Utilizing environmentally-friendly methods, a study synthesized pyrrolo[1,2-a]benzimidazoles from o-(pyrrolidin-1-yl)anilines. This approach is significant for its high yield and the avoidance of extensive purification processes, making it a greener alternative in chemical synthesis (Sweeney et al., 2017).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

N-(4-ethylcyclohexyl)-3-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-15-8-10-16(11-9-15)19-17-6-5-7-18(14-17)20-12-3-4-13-20/h5-7,14-16,19H,2-4,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPODSQWCGAUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)-3-(pyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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